4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
説明
特性
IUPAC Name |
4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-26-16-4-2-3-15(11-16)24-20(27)25-10-9-17-18(23-12-22-17)19(25)13-5-7-14(21)8-6-13/h2-8,11-12,19H,9-10H2,1H3,(H,22,23)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTPHILXAMCCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCC3=C(C2C4=CC=C(C=C4)F)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H19FN4OS
- Molecular Weight : 382.46 g/mol
- IUPAC Name : 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide
Research indicates that compounds in the imidazo[4,5-c]pyridine class often exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through caspase-dependent pathways. For instance, in studies with SMMC7721 liver cancer cells, the compound demonstrated an increased apoptosis rate and upregulated expression levels of caspase 3.
- Neuroprotective Effects : Similar imidazo compounds have shown potential in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are critical in neurodegenerative diseases. The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups for enhancing MAO-B inhibition .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs:
Case Studies
- Apoptosis Induction in Cancer Cells : In vitro studies demonstrated that treatment with the compound led to significant cell death in liver cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase activation.
- Neuroprotective Studies : A series of experiments focused on the neuroprotective effects of similar compounds revealed that they could effectively inhibit MAO-B activity. This suggests a potential role for the compound in treating neurodegenerative disorders such as Alzheimer's disease.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of imidazo[4,5-c]pyridine derivatives, which are often explored for their bioactivity. A key structural analog is 4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide (PubChem entry cited in ), differing only in the substitution of the 3-methoxyphenyl group with a 4-(trifluoromethyl)phenyl group.
Table 1: Structural and Property Comparison
| Property | Target Compound (3-Methoxy) | Analog (4-Trifluoromethyl) |
|---|---|---|
| Substituent Electronic Effects | Electron-donating (-OCH₃) | Electron-withdrawing (-CF₃) |
| Molecular Weight (g/mol) | ~425.5 | ~463.4 |
| LogP (Predicted) | ~3.8 | ~4.5 |
| Hydrogen Bonding Capacity | 2 acceptors, 1 donor | 2 acceptors, 1 donor |
| Synthetic Accessibility | Moderate | High (due to CF₃ stability) |
Key Differences:
- Bioactivity : Trifluoromethyl-substituted analogs often exhibit enhanced metabolic stability due to the inertness of the -CF₃ group, while methoxy groups may confer higher target-binding specificity in certain kinase domains.
Research Findings and Mechanistic Insights
- Binding Affinity : Computational docking studies suggest that the methoxy group in the target compound forms hydrogen bonds with kinase ATP-binding pockets, while the trifluoromethyl analog relies more on hydrophobic interactions .
- Toxicity Profiles : Fluorophenyl-containing derivatives generally show lower acute toxicity compared to halogen-free analogs, but trifluoromethyl groups may introduce hepatotoxicity risks in vivo.
- Synthetic Challenges : The target compound’s methoxy group requires careful protection-deprotection strategies during synthesis, whereas the trifluoromethyl analog benefits from commercially available precursors.
Q & A
Q. What are the standard synthetic routes for this compound, and what purification methods are recommended?
The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the imidazo[4,5-c]pyridine core via cyclization of substituted pyridine precursors under reflux conditions (e.g., using DMF as a solvent at 120°C) .
- Thioamide introduction : Reaction of the intermediate with Lawesson’s reagent or thiophosgene to install the carbothioamide group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Characterization Data :
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.45–7.20 (m, aromatic H), δ 4.30 (s, NH), δ 3.85 (s, OCH₃) | |
| X-ray | Crystallographic data confirms fused bicyclic structure (CCDC deposition recommended) |
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies involve:
- Thermal analysis : TGA/DSC to monitor decomposition temperatures (typically >200°C) .
- pH-dependent stability : Incubation in buffered solutions (pH 2–12) followed by HPLC-UV analysis to detect degradation products .
- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .
Q. What biological screening assays are suitable for initial activity evaluation?
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) .
- Antimicrobial activity : MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy intermediates and transition states .
- Machine learning : Training models on existing reaction datasets to predict optimal solvents/catalysts (e.g., using Gaussian Process Regression) .
- Example workflow :
Generate reaction network via AutoMeKin.
Validate pathways with experimental kinetic data (e.g., in situ FTIR monitoring) .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
- Case study : Discrepancies in aromatic proton assignments may arise from dynamic effects (e.g., rotamers).
- Solution : Variable-temperature NMR (VT-NMR) to detect coalescence temperatures .
- Complementary techniques : NOESY for spatial proximity analysis; compare with X-H bond lengths in X-ray data .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- DoE optimization : Use a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temp. | 80–140°C | 110°C |
| Catalyst | 5–15 mol% | 10 mol% |
| Reaction time | 12–48 hr | 24 hr |
| (Based on Pareto analysis of yield/purity trade-offs) . |
- Continuous flow chemistry : Reduces side reactions (e.g., using microreactors with residence time <10 min) .
Q. How to investigate the compound’s mechanism of action at the molecular level?
- Target identification :
- SPR spectroscopy : Screen against protein libraries (e.g., human kinome) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
- Structural biology : Co-crystallization with identified targets (e.g., kinases) to resolve binding modes .
Data Contradiction Analysis
Q. Conflicting biological activity results across studies: How to validate findings?
- Troubleshooting steps :
Verify assay conditions (e.g., ATP concentration in kinase assays).
Re-test with orthogonal methods (e.g., switch from fluorescence to radiometric assays) .
Assess batch-to-batch variability via LC-MS purity checks .
- Meta-analysis : Use public databases (ChEMBL, PubChem) to compare bioactivity data and identify outliers .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
